Lysergol, |A-dihydro-(7CI)
Description
Historical Context of Ergoline (B1233604) Alkaloids in Scientific Inquiry
The scientific investigation of ergoline alkaloids dates back centuries, with initial reports of the effects of ergot, a fungus that grows on rye, appearing as early as the Middle Ages. wikipedia.orgsamorini.it These early encounters were with ergotism, a severe condition resulting from the consumption of contaminated grain. wikipedia.orgsamorini.it It wasn't until 1582 that the German physician Lonitzer first mentioned the use of ergot by midwives to induce childbirth. samorini.it
The modern scientific era of ergoline alkaloid research began in the early 20th century. In 1906, Barger, Carr, and Dale discovered ergotoxine (B1231518) and its adrenolytic activity. samorini.it A pivotal moment came in 1918 when Arthur Stoll successfully isolated ergotamine, the first chemically pure ergot alkaloid. samorini.itnih.gov This achievement paved the way for the industrial production of ergot alkaloids and opened the door to extensive pharmacological investigation. wikipedia.orgnih.gov The elucidation of the fundamental chemical structure of ergot alkaloids in the 1930s, followed by the first total synthesis of an ergot alkaloid, ergometrine, by Arthur Stoll and Albert Hofmann in 1943, marked significant milestones in the field. wikipedia.org These foundational discoveries laid the groundwork for the exploration of numerous other ergoline alkaloids, including Lysergol (B1675761).
Lysergol's Position within the Ergoline Alkaloid Family
Lysergol belongs to the clavine subgroup of the ergoline alkaloid family. targetmol.comchemicalbook.com Its chemical structure is characterized by the tetracyclic ergoline ring system, with a methyl group at position N-6 and a hydroxymethyl group at position C-8. nih.govchemicalbook.com
It is found as a minor constituent in several species of fungi, most notably within the Claviceps genus, and in plants of the Convolvulaceae family, such as the seeds of Rivea corymbosa, Argyreia nervosa (Hawaiian baby woodrose), and Ipomoea violacea (morning glory). chemicalbook.comnih.govchemicalbook.comwikipedia.org As a clavine alkaloid, Lysergol is biosynthetically derived from L-tryptophan. nih.govresearchgate.net
Table 1: Chemical Properties of Lysergol
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O |
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | [(6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol |
| CAS Number | 602-85-7 |
Scope and Significance of Academic Research on Lysergol
Academic research on Lysergol is multifaceted, extending into various scientific disciplines. A primary area of investigation is its role as a chemical intermediate in the synthesis of more complex and pharmacologically active ergoline derivatives. chemicalbook.comwikipedia.org For instance, it is a precursor in the manufacture of nicergoline, an ergoloid medicine. chemicalbook.comwikipedia.org
Furthermore, Lysergol itself exhibits a range of biological activities that are of scientific interest. Research has explored its interaction with serotonin (B10506) receptors, specifically the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C subtypes. wikipedia.orgbiosynth.com This has led to investigations into its potential as an antidepressant and anxiolytic agent. chemicalbook.com
In the field of microbiology, studies have demonstrated Lysergol's ability to act as a bioenhancer for antibiotics. chemicalbook.comnih.gov It has been shown to significantly reduce the minimum inhibitory concentration of certain antibiotics against resistant strains of bacteria, potentially by inhibiting ATP-dependent efflux pumps. nih.gov
Beyond pharmacology, research has also touched upon Lysergol's potential applications in agriculture as a plant growth regulator. chemicalbook.com Studies have indicated its ability to enhance crop productivity and improve plant resistance to environmental stressors. chemicalbook.com The diverse research applications of Lysergol underscore its importance as a versatile tool for scientific discovery within the ergoline alkaloid family. chemicalbook.comnih.gov
Table 2: Key Research Areas for Lysergol
| Research Area | Focus of Investigation |
|---|---|
| Pharmaceutical Chemistry | Intermediate in the synthesis of other ergoloid medicines like nicergoline. chemicalbook.comwikipedia.org |
| Neuropharmacology | Interaction with serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C). wikipedia.orgbiosynth.com |
| Antimicrobial Research | Bioenhancer for antibiotics against resistant bacteria. chemicalbook.comnih.gov |
| Agricultural Science | Potential as a plant growth regulator to enhance crop productivity. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKTZIXVYHGAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903639 | |
| Record name | NoName_4343 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Ethnobotanical Significance of Lysergol
Occurrence in Rivea corymbosa (Ololiuhqui) Seeds
The seeds of Rivea corymbosa, also known as Turbina corymbosa, have a long history of use in traditional rituals by indigenous peoples of Mexico, where they are known as "ololiuhqui". reddit.comayahealingretreats.comgaiana.nlwikipedia.org Chemical analysis of these seeds has revealed the presence of several ergoline (B1233604) alkaloids, with lysergol (B1675761) being identified as a minor component. reddit.com The principal psychoactive constituent is generally considered to be ergine (lysergic acid amide). reddit.comwikipedia.org The Nahuatl word "ololiuhqui" means "round thing," referring to the seeds themselves. gaiana.nlwikipedia.org
Presence in Argyreia nervosa (Hawaiian Baby Woodrose) Seeds
The seeds of Argyreia nervosa, commonly known as Hawaiian Baby Woodrose, are another well-documented source of ergoline alkaloids, including lysergol. nih.govnih.govresearchgate.net While native to the Indian subcontinent, this plant is now found in various tropical regions. researchgate.netwebmd.com Similar to Rivea corymbosa, the primary alkaloid in Argyreia nervosa seeds is ergine, but a variety of other related compounds, such as chanoclavine, ergometrine, and lysergol, are also present. nih.govresearchgate.net The concentration of these alkaloids can vary significantly depending on the origin and quality of the seeds. nih.gov
Isolation from Ipomoea violacea Seeds
Detection in Ipomoea muricata Seeds
The seeds of the plant Ipomoea muricata, commonly known as morning glory, are a significant natural source of Lysergol. cimap.res.in Research has shown that the seeds contain approximately 0.49% total alkaloids, with Lysergol constituting about 53% of this alkaloid content. cimap.res.in This makes I. muricata a key species for the study and extraction of this particular compound. The seeds are often referred to as "Kaladana" in trade and have been used traditionally as a purgative in India and Pakistan. cimap.res.in
Various analytical methods have been developed for the precise detection and quantification of Lysergol in Ipomoea muricata seeds. A rapid, sensitive, and reproducible reverse-phase high-performance liquid chromatographic (RP-HPLC) method has been established for this purpose. nih.gov This method allows for the quantitative estimation of Lysergol and another related alkaloid, chanoclavine. nih.gov The limits of detection (LOD) and quantitation (LOQ) for Lysergol using this HPLC method have been determined to be 0.035 µg/mL and 0.106 µg/mL, respectively, demonstrating a high degree of sensitivity. nih.gov
Another technique employed for the analysis of Lysergol in these seeds is thin-layer chromatography (TLC). researchgate.net TLC fingerprint profiles have been developed to identify the presence of Lysergol, which is a major alkaloid in the seeds. researchgate.net Furthermore, large-scale separation of Lysergol from crude extracts of Ipomoea muricata has been successfully achieved using pH-zone-refining centrifugal partition chromatography. cimap.res.in This method allows for the isolation of significant quantities of Lysergol with high purity. cimap.res.in From a 4-gram crude alkaloid extract containing 53% Lysergol, 210 mg of Lysergol with 97% purity was isolated in a single step. cimap.res.in
The following table provides a summary of the analytical findings related to the detection of Lysergol in Ipomoea muricata seeds:
| Analytical Method | Key Findings |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Developed for quantitative estimation of Lysergol and chanoclavine. LOD for Lysergol is 0.035 µg/mL and LOQ is 0.106 µg/mL. nih.gov |
| Thin-Layer Chromatography (TLC) | Used to develop a fingerprint profile for the identification of Lysergol. researchgate.net |
| pH-Zone-Refining Centrifugal Partition Chromatography | Enables large-scale separation of Lysergol from crude extracts with high purity. cimap.res.in |
Ethnobotanical Context of Lysergol-Containing Plants in Traditional Knowledge Systems
The genus Ipomoea, to which Ipomoea muricata belongs, has a long history of use in various traditional systems of medicine across the globe for nutritional, medicinal, and ritualistic purposes. scielo.brresearchgate.net This traditional knowledge provides a valuable foundation for the scientific investigation of the chemical constituents and biological activities of these plants. scielo.br
Ipomoea muricata itself has a documented history in traditional medicine. Ethnomedical information, some of which dates back to writings by Dominican friars, indicates that the seeds, known as "Pepitas deI maravillosas" or "Pepitas deI Tonkin," were used for various skin ailments. ird.fr The ground seeds were also ingested for gastric and duodenal ulcers. ird.fr The plant was recognized for its analgesic and anti-inflammatory properties. ird.fr In the Philippines, preparations of the crude drug have been used to treat pharyngitis and otitis externa. scielo.br The seeds have also been noted for their antiseptic properties. scielo.brresearchgate.net
The traditional uses of Ipomoea species are diverse and geographically widespread. researchgate.net For instance, various species are used to treat conditions such as diabetes, hypertension, dysentery, and inflammation. scielo.brresearchgate.net The roots of many Ipomoea species are commonly used for their purgative effects. scielo.br The presence of ergot-type alkaloids, including Lysergol, in some Ipomoea species has also led to their use in religious ceremonies to induce specific states of mind for divination. scielo.br
The continued study of plants within traditional knowledge systems is crucial, as this knowledge is often held by elderly members of communities and is at risk of being lost. nih.govmuseoecologiahumana.org The documentation and scientific validation of these traditional uses can lead to the discovery of new therapeutic applications for compounds like Lysergol.
Biosynthesis and Biotransformation Pathways of Lysergol
Overview of Ergot Alkaloid Biosynthesis Relevant to Lysergol (B1675761)
The biosynthesis of ergot alkaloids is a complex pathway that begins with the amino acid L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP). nih.govresearchgate.net The initial committed step is the prenylation of tryptophan, catalyzed by the enzyme dimethylallyl-tryptophan synthase (DMATS). nih.govontosight.ai This is followed by a series of reactions including N-methylation, cyclizations, and oxidations to form the characteristic tetracyclic ergoline (B1233604) ring system common to all ergot alkaloids. nih.govresearchgate.netrsc.org
The ergot alkaloid synthesis (EAS) genes, which encode the enzymes responsible for this pathway, are typically found clustered together in the fungal genome. nih.govresearchgate.net These gene clusters have been identified and characterized in several ergot alkaloid-producing fungi, including various species of Claviceps. nih.govresearchgate.net The pathway diverges in its later stages to produce a wide array of ergot alkaloids, which are broadly classified into three main groups: clavines, simple lysergic acid amides, and ergopeptines. nih.govresearchgate.netnih.gov Lysergol belongs to the clavine group of alkaloids. nih.gov
Lysergol's Biogenetic Relationship to Key Precursors
The formation of lysergol is intrinsically linked to the central ergot alkaloid pathway and its key intermediates.
Role of Agroclavine (B1664434) and Elymoclavine (B1202758) in the Pathway
Agroclavine and elymoclavine are crucial intermediates in the biosynthesis of more complex ergot alkaloids like lysergic acid. electronicsandbooks.com Agroclavine is formed earlier in the pathway and is subsequently oxidized to elymoclavine. nih.govmdpi.com This oxidation is a critical step, and in fungi such as Claviceps purpurea, it is a precursor to the formation of lysergic acid. nih.govmdpi.com The conversion of agroclavine to elymoclavine is catalyzed by a cytochrome P450 monooxygenase. nih.govresearchgate.net Elymoclavine is then further oxidized to paspalic acid, which then isomerizes to lysergic acid. mdpi.comresearchgate.net Lysergol is an isomer of elymoclavine, differing in the position of a double bond within the D-ring of the ergoline structure. nih.govgoogle.com
Lysergol as a Biosynthetic "Dead End" in Lysergic Acid Formation
While elymoclavine is a direct precursor to lysergic acid, lysergol is considered a "biosynthetic dead end". google.com This means that once formed, lysergol is not further converted into lysergic acid by the enzymatic machinery of the producing organism. google.com Some fungal strains, like certain Claviceps fusiformis strains, accumulate clavine alkaloids such as agroclavine and elymoclavine as their main products, with the pathway terminating before the formation of lysergic acid. nih.gov In fact, the cloA gene responsible for the conversion of elymoclavine to lysergic acid in C. purpurea is inactive in C. fusiformis, leading to the accumulation of elymoclavine. nih.gov
Enzymatic Biotransformations of Lysergol and Related Alkaloids
Lysergol and other clavine alkaloids can be modified by various enzymatic systems, leading to a range of different compounds. These biotransformations can be carried out by the producing fungi themselves or by other biological systems like plant cell cultures.
Fungal Bioconversions (e.g., by Claviceps fusiformis)
Fungi, including strains of Claviceps fusiformis, are capable of biotransforming clavine alkaloids. mdma.ch For instance, these fungi can be used for the conversion of agroclavine to elymoclavine. mdma.ch While C. fusiformis naturally produces agroclavine and elymoclavine, it has also been used in bioconversion processes. nih.govmdma.ch The enzymatic systems within these fungi can perform various reactions, including oxidations and glycosylations, on the clavine backbone. maps.org For example, Claviceps fusiformis possesses a β-fructofuranosidase that can glycosylate chanoclavine. maps.org
Biotransformation by Plant Cell Cultures (e.g., Euphorbia calyptrata)
Plant cell cultures have been demonstrated to be effective biocatalysts for the transformation of various natural products, including alkaloids. nih.govresearchgate.netijrpb.com Suspension cultures of Euphorbia calyptrata have been shown to biotransform clavine alkaloids. maps.org For example, when fed with chanoclavine, Euphorbia calyptrata cell cultures produced a spectrum of oxidized products. maps.org Similarly, lysergene (B12679150), which can be derived from elymoclavine, was transformed by E. calyptrata cultures into a unique spiro-oxadimer, likely through the action of a peroxidase. maps.org These biotransformations by plant cell cultures can introduce novel structural modifications to the ergot alkaloid skeleton.
Enzymatic Glycosylation of Lysergol
Enzymatic glycosylation is a significant biotransformation process that can alter the physicochemical properties and biological activities of natural products. nih.gov This process involves the attachment of sugar moieties to a molecule, catalyzed by enzymes such as glycosyltransferases and glycoside hydrolases. nih.gov While the enzymatic glycosylation of various natural products, including other alkaloids, has been explored, specific studies detailing the enzymatic glycosylation of lysergol are not extensively documented in publicly available research.
However, the general principles of enzymatic glycosylation can be applied to understand the potential for modifying lysergol. Glycosyltransferases utilize activated sugar donors, like uridine (B1682114) diphosphate glucose (UDP-G), to attach sugars with high regioselectivity. nih.gov Glycoside hydrolases, on the other hand, can employ more common sugar sources through a process called transglycosylation. nih.gov The attachment of a sugar moiety to the hydroxyl group of lysergol could potentially enhance its solubility and modify its biological profile. Glycosylation can influence substrate recognition, binding affinity, and turnover rates of enzymes involved in further metabolic steps. nih.gov
Genetic Engineering Approaches for Ergot Alkaloid Production
The production of ergot alkaloids, including lysergol, can be manipulated and potentially enhanced through genetic engineering techniques. These approaches target the biosynthetic gene clusters responsible for alkaloid synthesis in producer fungi. researchgate.net
Modification of Fungal Strains for Pathway Control
The modification of fungal strains, particularly Claviceps purpurea, is a key strategy for controlling and improving the yield of specific ergot alkaloids. nih.govnih.gov One approach involves the use of epigenetic modifiers to enhance the expression of genes within the ergot alkaloid synthesis (EAS) gene cluster. nih.gov
A study on Claviceps purpurea Cp-1 demonstrated that the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) significantly increased the production of ergot alkaloids. nih.gov It is proposed that SAHA treatment leads to increased histone acetylation in the EAS gene cluster region, resulting in a more relaxed chromosome structure. This, in turn, up-regulates the transcription of genes involved in alkaloid biosynthesis, leading to higher product titers. nih.gov
Table 1: Effect of SAHA on Ergot Alkaloid Production in Claviceps purpurea Cp-1 nih.gov
| SAHA Concentration (μM) | Total Ergot Alkaloids (mg/L) | Ergometrine (mg/L) |
| 0 (Control) | ~90 | ~45 |
| 500 | 179.7 | 95.4 |
This interactive table summarizes the significant increase in ergot alkaloid production with the application of an epigenetic modifier.
These findings highlight the potential of epigenetic modification as a tool to enhance the production of desired ergot alkaloids in fungal fermentation processes. nih.gov
Functional Expression of Clavine Oxidases in Heterologous Systems (e.g., Saccharomyces cerevisiae)
The functional expression of key enzymes from the ergot alkaloid pathway in heterologous hosts like Saccharomyces cerevisiae (baker's yeast) offers a promising avenue for the production of specific clavine alkaloids and for studying enzyme function. Clavine oxidases are crucial enzymes in the later stages of ergoline ring formation and modification.
While specific studies on the functional expression of clavine oxidases from ergot alkaloid-producing fungi in S. cerevisiae are not widely reported, research on the expression of other fungal oxidases in this host provides a valuable framework. For instance, the expression of flavohemoglobin from S. cerevisiae itself is sensitive to oxygen levels and is enhanced under conditions of oxidative stress. nih.gov The successful expression of such complex enzymes often requires optimization of expression vectors, signal peptides for secretion, and fermentation conditions. The challenges in expressing fungal enzymes in yeast can include proper protein folding, post-translational modifications like glycosylation, and potential toxicity of the product to the host cells. nih.gov The development of robust heterologous expression systems for clavine oxidases could enable the cell-based production of lysergol and other valuable ergot alkaloids, potentially offering advantages in terms of process control and product purity over traditional fungal fermentation.
In Vitro and Ex Vivo Metabolism Studies of Related Ergot Alkaloids
An in vitro study on the metabolism of dihydroergotamine (B1670595) using rat liver microsomes identified the formation of hydroxylated metabolites. researchgate.net This suggests that cytochrome P450 enzymes are involved in the oxidative metabolism of this class of compounds. The study utilized high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) for the detection and characterization of the metabolites. researchgate.net
Table 2: In Vitro Metabolites of a Related Ergot Alkaloid (Dihydroergotamine) researchgate.net
| Parent Compound | Metabolic Reaction | Observed Metabolites |
| Dihydroergotamine | Hydroxylation | Two hydroxylated metabolites |
This interactive table illustrates the types of metabolites that can be formed from an ergot alkaloid through in vitro metabolism, providing a model for potential lysergol metabolism.
These findings suggest that lysergol, with its reactive hydroxyl group and ergoline core, would also be a substrate for oxidative metabolism in biological systems. Such metabolic transformations are critical to understand the bioactivity and clearance of the compound.
Chemical Synthesis Methodologies and Structural Elucidation of Lysergol
Total Synthesis Strategies for (+)-Lysergol and Its Enantiomers
The construction of the complex tetracyclic ergoline (B1233604) skeleton of lysergol (B1675761) from non-ergot-derived starting materials represents a significant challenge in organic synthesis. Various strategies have been developed to achieve this, employing powerful catalytic methods to form the key ring systems with high efficiency and stereocontrol.
Palladium-Catalyzed Domino Cyclization Approaches
A highly effective method for constructing the C/D ring system of the ergoline skeleton involves a palladium-catalyzed domino cyclization of an amino allene (B1206475) bearing a bromoindolyl group. arkat-usa.orgorganic-chemistry.org This strategy has been successfully applied to the total synthesis of both racemic (±)-lysergol and enantiomerically pure (+)-lysergol. arkat-usa.orgnih.gov
The key step is a biscyclization reaction that proceeds via a proposed mechanism:
Oxidative Addition: The Pd(0) catalyst, typically Pd(PPh₃)₄, oxidatively adds to the carbon-bromine bond of the 4-bromoindole (B15604) substrate.
Carbopalladation: The resulting arylpalladium species undergoes an intramolecular carbopalladation onto the central carbon of the allene moiety.
Intramolecular Amination: The newly formed σ-allylpalladium intermediate is then trapped by the tethered amine nucleophile in an intramolecular amination step.
Reductive Elimination: This cyclization forms the D-ring and regenerates the Pd(0) catalyst, completing the domino sequence.
This powerful reaction forges two rings and a C-C and C-N bond in a single operation. In the enantioselective variant of this synthesis, the stereochemistry is controlled by transferring axial chirality from the allene intermediate to the C5 stereogenic center of the ergoline core. nih.gov
Rhodium-Catalyzed Annulation in Indole (B1671886) Formation
An alternative and elegant approach to (+)-lysergol, developed by the Luo group, constructs the indole B-ring at a late stage of the synthesis. organic-chemistry.orgacs.orgnih.gov This strategy relies on a rhodium-catalyzed [3+2] annulation reaction. acs.org The key transformation involves the reaction of a pyrrole-fused precursor with a diazo compound, catalyzed by a rhodium complex. This step efficiently constructs the ergoline scaffold, demonstrating the power of rhodium-carbenoid chemistry in the synthesis of complex alkaloids. This late-stage indole formation provides a convergent and flexible route to lysergol and its analogues. organic-chemistry.orgacs.org
Tandem Reactions for Piperidine (B6355638) Skeleton Construction
Table 1: Comparison of Key Total Synthesis Strategies for Lysergol
| Strategy | Key Reaction | Ring(s) Formed | Catalyst / Reagent | Key Feature |
|---|---|---|---|---|
| Ohno/Fujii Synthesis | Palladium-Catalyzed Domino Cyclization | C and D rings | Pd(PPh₃)₄, K₂CO₃ | Direct construction of the C/D ring system from an allene precursor. arkat-usa.orgnih.gov |
| Luo Synthesis | Rhodium-Catalyzed [3+2] Annulation | B ring (Indole) | Rhodium catalyst | Late-stage indole formation on a pre-formed A-D ring system. acs.org |
| Luo Synthesis | Tandem Cyclopropanation/Ring-Opening | D ring (Piperidine) | N/A (multi-step sequence) | Forms multifunctionalized piperidine from a pyrrole (B145914) precursor. nih.govacs.org |
Stereoselective and Enantioselective Synthesis Pathways
Achieving the correct absolute stereochemistry of (+)-lysergol is a critical aspect of its total synthesis. Different strategies have been employed to control the formation of its chiral centers.
In the palladium-catalyzed domino cyclization approach, enantioselectivity is achieved by starting with a chiral precursor derived from a natural amino acid, L-serine. arkat-usa.orgnih.gov This chiral starting material is used to construct an allene with a specific axial chirality. During the key domino cyclization, this axial chirality is efficiently transferred to the newly formed C5 stereogenic center, thereby establishing the correct enantiomer of the ergoline core. arkat-usa.orgnih.gov
Another method for inducing enantioselectivity involves the use of a chiral auxiliary. For instance, a Strecker reaction, which forms an α-amino nitrile, can be rendered enantioselective by using a chiral amine like (R)-phenylglycinol. While not applied directly in a completed lysergol synthesis in the cited literature, this method represents a standard and powerful strategy for setting α-amino stereocenters, a motif present in intermediates of various ergoline syntheses.
Semisynthetic Derivatization of Lysergol
Lysergol serves as a versatile scaffold for the preparation of various derivatives, primarily through modification of its reactive primary alcohol and indole N-H functionalities.
Preparation of Acyl and Aryl Derivatives
Acyl derivatives of lysergol are readily prepared by standard esterification procedures. The primary alcohol at C17 can be reacted with acyl chlorides or anhydrides in the presence of a base, such as pyridine, to yield the corresponding esters. A notable example is the mesylation of the alcohol group using methanesulfonyl chloride (MsCl), which converts the hydroxyl into a good leaving group. This mesylate can then be used for subsequent reactions, such as elimination to form lysergene (B12679150) or reduction with reagents like lithium aluminum hydride (LiAlH₄) to furnish lysergine.
The synthesis of aryl derivatives, particularly on the indole nitrogen (N1 position), can be achieved using modern cross-coupling reactions. While direct N-arylation of lysergol itself is not extensively detailed, the application of palladium-catalyzed methods like the Buchwald-Hartwig amination to the broader ergoline scaffold is a well-established strategy. This involves reacting the N-H bond of an ergoline with an aryl halide in the presence of a palladium catalyst and a suitable ligand to form the N-aryl bond. Intramolecular α-arylation has also been employed as a key C-C bond-forming strategy to construct the C-ring of the ergoline core in total synthesis approaches.
Table 2: Examples of Lysergol Derivatization
| Derivative Type | Functional Group Targeted | Reagents | Product Class |
|---|---|---|---|
| Acyl | C17-OH | Acyl Chloride, Pyridine | Ester |
| Acyl (Mesylate) | C17-OH | Methanesulfonyl Chloride (MsCl), Base | Sulfonate Ester |
| Aryl | N1-H | Aryl Halide, Pd Catalyst, Ligand, Base | N-Aryl Ergoline |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| (+)-Lysergol |
| (±)-Lysergol |
| L-serine |
| (R)-phenylglycinol |
| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |
| Potassium carbonate (K₂CO₃) |
| Pyridine |
| Methanesulfonyl chloride (MsCl) |
| Lithium aluminum hydride (LiAlH₄) |
| Lysergene |
| Lysergine |
Synthesis of N(1)-Substituted and O-Acylated Analogues
The synthesis of N(1)-substituted and O-acylated analogues of lysergol involves targeted modifications of the indole nitrogen and the C8-hydroxymethyl group, respectively. These modifications are often pursued to explore structure-activity relationships and develop new therapeutic agents. nih.gov Early work on natural clavines focused on such minor structural changes through N1-alkylation or O-acylation.
A common strategy for creating these analogues involves a multi-step process starting from lysergol. For instance, the synthesis of 1-methyl-10α-methoxy-lumilysergol esters demonstrates both N(1)-substitution and O-acylation. google.comepo.org The process can be outlined as follows:
Photochemical Rearrangement and Methoxylation: Lysergol is first subjected to a photochemical reaction in a methanol (B129727)/sulfuric acid mixture. Irradiation with UV light leads to the formation of 10α-methoxy-lumilysergol. google.comgoogle.com This reaction is typically performed at low temperatures, between -10°C and -30°C, under controlled acidity to prevent the formation of by-products. google.com
N(1)-Methylation: The indole nitrogen of the resulting 10α-methoxy-lumilysergol is then methylated. This is an N(1)-substitution reaction. A common method involves using a methylating agent like methyl iodide in a suitable solvent such as dimethylsulfoxide, in the presence of a base like finely ground alkali hydroxides or potassium amide in liquid ammonia. google.comepo.orggoogle.com
O-Acylation (Esterification): The final step is the esterification of the C8-hydroxymethyl group, which is an O-acylation reaction. This can be achieved by reacting the N-methylated alcohol intermediate with a carboxylic acid (e.g., 5-bromo-nicotinic acid) in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as tetrahydrofuran. google.com Alternatively, the alcohol can be treated with acyl chlorides or anhydrides in the presence of a tertiary base like pyridine. google.com The direct use of carboxylic acids avoids the need to first convert them into more reactive derivatives. google.com
Another approach involves the direct O-acylation of lysergol with various acid chlorides. For example, cycloalkanecarboxylic esters of lysergol have been synthesized by reacting lysergol with the corresponding cycloalkanecarboxylic acid chlorides. nih.gov
| Reaction Step | Reagents and Conditions | Transformation | Reference |
| Photochemical Reaction | Lysergol, Methanol/H₂SO₄, UV light (330 nm), -10 to -30°C | Lysergol → 10α-methoxy-lumilysergol | google.comgoogle.com |
| N(1)-Methylation | 10α-methoxy-lumilysergol, Methyl iodide, Alkali hydroxide/DMSO or KNH₂/liquid NH₃ | Indole N-H → Indole N-CH₃ | google.comepo.org |
| O-Acylation | 1-methyl-10α-methoxy-lumilysergol, R-COOH, DCC, THF or R-COCl, Pyridine | C₈-CH₂OH → C₈-CH₂OCOR | nih.govgoogle.com |
Structural Characterization Techniques in Lysergol Research
X-ray Crystallography Studies (e.g., Lysergol Monohydrate)
X-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules. A detailed single-crystal X-ray diffraction study has been performed on lysergol monohydrate (C₁₆H₁₈N₂O·H₂O). arkat-usa.org
The study revealed that lysergol monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁. google.com The crystal structure shows that the ergoline skeleton's C ring, which is the non-aromatic ring fused to the aromatic system, adopts an envelope conformation and is nearly planar. arkat-usa.org In the crystal lattice, the lysergol molecules are interconnected with water molecules through an extensive network of hydrogen bonds, forming a three-dimensional framework. google.com Each lysergol molecule forms four hydrogen bonds with four neighboring water molecules, and conversely, each water molecule is bonded to four lysergol molecules. google.com
The absolute configuration of the molecule was confirmed through liquid chromatography data, establishing the epimeric purity of the crystals used for the study. google.com
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₈N₂O·H₂O | google.com |
| Molar Mass | 272.34 g/mol | google.com |
| Crystal System | Orthorhombic | google.com |
| Space Group | P2₁2₁2₁ | google.com |
| a | 7.6234 (12) Å | google.com |
| b | 12.3803 (19) Å | google.com |
| c | 15.877 (2) Å | google.com |
| V | 1498.5 (4) ų | google.com |
| Z | 4 | google.com |
| Radiation | Mo Kα | google.com |
| Temperature | 296 K | google.com |
Spectroscopic Analyses (NMR, Mass Spectrometry)
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and quantification of lysergol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A quantitative NMR (qNMR) method has been developed for the precise analysis of lysergol in both pure form and in extracts. nih.gov This non-destructive technique provides detailed structural information. The characterization of lysergol has been performed using a suite of NMR experiments, including: nih.gov
1D ¹H NMR: To identify the number and environment of protons.
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
¹H COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
The developed qNMR method demonstrated high specificity, precision, accuracy, and linearity, making it suitable for routine quality control. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying and quantifying lysergol, often in complex mixtures. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is frequently employed for the analysis of ergot alkaloids, including lysergol. epo.org
In a typical analysis, lysergol is first separated from other compounds using High-Performance Liquid Chromatography (HPLC). The eluent is then introduced into the mass spectrometer. Using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for lysergol are monitored, providing high selectivity and sensitivity. epo.org A key mass spectral characteristic of the ergoline ring system is the presence of fragment ions at m/z 223 and 208, corresponding to the ergoline core and its demethylated version, respectively. epo.org Public databases like PubChem also contain various mass spectral data for lysergol, including from GC-MS and LC-MS analyses.
| Technique | Application in Lysergol Research | Key Findings/Parameters | Reference |
| NMR Spectroscopy | Structural characterization and quantification. | Characterized by ¹H, ¹³C, HSQC, DEPT, COSY, and HMBC spectra. A validated qNMR method is available. | nih.gov |
| Mass Spectrometry | Identification and quantification, especially in complex mixtures. | ESI-MS/MS with MRM is used. Characteristic ergoline fragment ions at m/z 223 and 208. | epo.org |
Lysergol as a Ligand for Serotonin (B10506) Receptors
Lysergol and its isomers interact with multiple 5-HT receptors, including subtypes of the 5-HT1 and 5-HT2 families. These interactions are fundamental to its neurochemical effects. The nature of this binding, whether as an agonist, partial agonist, or antagonist, varies depending on the specific receptor subtype and the isomer .
The 5-HT1A receptor, an inhibitory G-protein coupled receptor, is a significant target for lysergol derivatives. Studies reveal that the (+)-isomers of these derivatives generally exhibit stronger binding to 5-HT1A receptors compared to their (−)-isomer counterparts. This suggests a degree of stereoselectivity in the binding pocket of the 5-HT1A receptor. These receptors are densely located in subcortical brain regions like the hippocampus and amygdala and are involved in mediating emotional responses to stress.
Lysergol's interaction with the 5-HT2A receptor is a key aspect of its pharmacology. The 5-HT2A receptor is known to be the primary target for many psychedelic compounds. Research indicates that (+)-lysergol displays activity at the 5-HT2A receptor that is approximately half that of psilocin, another well-known serotonergic compound. In contrast, the related compound (+)-isolysergol demonstrates high affinity for 5-HT2A receptors but lacks agonistic effects, suggesting it may act as an antagonist at this site.
The 5-HT2B receptor is another subtype where lysergol shows significant interaction. Notably, (+)-lysergol possesses a high affinity for the 5-HT2B receptor; however, it does not produce agonistic effects within the tested concentration ranges. Similarly, (+)-isolysergol also binds with high affinity to 5-HT2B receptors without eliciting agonist activity. This binding without activation suggests these compounds could function as antagonists at this receptor, which is recognized for its role in cardiovascular function and gastrointestinal modulation.
Interactions with the 5-HT2C receptor further illustrate the isomeric differences in lysergol's pharmacology. The (+)-isomers of lysergol derivatives demonstrate stronger binding at 5-HT2C receptors. Conversely, (−)-lysergol has been identified as a selective agonist for the 5-HT2C receptor. Given that many 5-HT2C activators show poor selectivity over 5-HT2A and 5-HT2B receptors, the selectivity of (−)-lysergol warrants further investigation.
The stereochemistry of lysergol is paramount to its receptor binding profile. Research consistently shows that the (+)-isomers of both lysergol and its analogue, isolysergol, are significantly more active at serotonin receptors than their corresponding (–)-isomers. Studies evaluating binding affinities have revealed that (+)-isomers have a markedly better affinity for all tested 5-HT receptor subtypes, while (–)-isomers tend to bind poorly. Specifically, (+)-isomers of lysergol derivatives show stronger binding to 5-HT1A and 5-HT2C receptors compared to the (−)-isomers.
| Compound/Isomer | Receptor Subtype | Binding Affinity | Functional Activity |
|---|---|---|---|
| (+)-Lysergol Isomers | 5-HT1A | Stronger than (-)-isomers | Not specified |
| (+)-Lysergol | 5-HT2A | Not specified | Agonist (approx. half the activity of psilocin) |
| (+)-Isolysergol | 5-HT2A | High | No agonism |
| (+)-Lysergol | 5-HT2B | High | No agonism |
| (+)-Isolysergol | 5-HT2B | High | No agonism |
| (+)-Lysergol Isomers | 5-HT2C | Stronger than (-)-isomers | Not specified |
| (-)-Lysergol | 5-HT2C | Not specified | Selective agonist |
Interactions with Other Neurotransmitter Systems
Beyond the serotonergic system, the pharmacological influence of lysergol extends to other neurotransmitter systems, contributing to alterations in mood and cognition. As a member of the ergot alkaloid family, lysergol is related to compounds known to bind selectively to both dopamine (B1211576) and serotonin receptors. The broader class of ergot alkaloids, including the structurally related lysergic acid diethylamide (LSD), demonstrates strong interactions with a range of aminergic G-protein-coupled receptors, which encompasses not only serotonin and dopamine receptors but also adrenergic, histamine, and muscarinic receptors. While specific data on lysergol's direct binding to these other systems is limited, its structural similarity to other ergots suggests a potential for a wider range of neurochemical interactions.
Investigational Biological Activities and Mechanistic Research of Lysergol
Bioenhancer Properties and Antibiotic Synergy
Lysergol (B1675761) has demonstrated notable properties as a bioenhancer, particularly in its ability to work synergistically with certain antibiotics to increase their efficacy. While Lysergol itself does not possess inherent antibacterial activity, its combination with antibiotics has been shown to significantly improve their performance against resistant bacterial strains. nih.govresearchgate.netresearchgate.net
Reduction of Minimum Inhibitory Concentration (MIC) of Antibiotics
A key indicator of Lysergol's bioenhancer potential is its ability to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics. nih.govresearchgate.netresearchgate.net The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. nih.govsemanticscholar.orgnih.gov Studies have shown that when combined with Lysergol, the MIC of antibiotics such as nalidixic acid and tetracycline (B611298) against strains of Escherichia coli can be reduced by two to eight-fold. nih.govresearchgate.net This reduction signifies that a lower concentration of the antibiotic is required to inhibit bacterial growth, potentially minimizing side effects and reducing the risk of developing drug resistance. nih.govgoogle.com
Inhibition of ATP-Dependent Efflux Pumps as a Mechanism of Action
The primary mechanism by which Lysergol enhances antibiotic activity is through the inhibition of ATP-dependent efflux pumps. nih.govresearchgate.netresearchgate.net These pumps are proteins located in the bacterial cell membrane that actively transport antibiotics and other toxic substances out of the cell, a major cause of multidrug resistance. nih.govnih.gov Research has demonstrated that Lysergol and some of its derivatives can inhibit these pumps, as evidenced by a decrease in ATPase activity and the downregulation of genes that code for these pumps, such as the multidrug ABC transporter ATP-binding protein (yojI) gene in E. coli. nih.govresearchgate.netresearchgate.net By blocking these pumps, Lysergol effectively traps the antibiotic inside the bacterial cell, allowing it to reach its target and exert its antibacterial effect. nih.gov
Synergistic Effects with Specific Antibiotics (e.g., Nalidixic Acid, Tetracycline)
The synergistic relationship between Lysergol and specific antibiotics has been a focal point of research. Studies have extensively documented the enhanced efficacy of nalidixic acid and tetracycline when used in combination with Lysergol against both sensitive and resistant strains of E. coli. nih.govresearchgate.netnih.gov For instance, the combination of Lysergol with nalidixic acid resulted in a significant reduction in the MIC for nalidixic acid-resistant E. coli. nih.govresearchgate.net Similarly, an eight-fold reduction in the MIC of tetracycline was observed when used with Lysergol against a multidrug-resistant clinical isolate of E. coli. nih.govresearchgate.netresearchgate.netmdpi.com These findings underscore the potential of Lysergol to revitalize the effectiveness of existing antibiotics against challenging bacterial infections.
Table 1: Synergistic Effects of Lysergol with Antibiotics against Escherichia coli
| Antibiotic | Bacterial Strain | Fold Reduction in MIC with Lysergol | Reference |
| Nalidixic Acid | Nalidixic acid-sensitive (NASEC) | 2 to 8-fold | nih.govresearchgate.net |
| Nalidixic Acid | Nalidixic acid-resistant (NAREC) | 2 to 8-fold | nih.govresearchgate.net |
| Tetracycline | Multidrug-resistant clinical isolate (MDREC) | 8-fold | nih.govresearchgate.netresearchgate.net |
In Vitro Antiviral Activity Studies
In addition to its antibacterial synergistic properties, Lysergol has been investigated for its potential antiviral activity. In vitro studies have shown promising results, particularly against the Oropouche virus. uq.edu.aunih.govresearchgate.net
Inhibitory Effect on Viral Replication (e.g., Oropouche Virus)
Recent research has identified Lysergol as a potent inhibitor of the Oropouche virus (OROV) in cell cultures. uq.edu.aunih.gov OROV is an emerging arbovirus that causes a febrile illness in humans. uq.edu.aunih.govnih.gov In a high-throughput screening of over 7,700 compounds, Lysergol was one of three confirmed hits that protected human liver-derived cells from the cytopathic effects of OROV infection. uq.edu.aunih.gov Notably, Lysergol demonstrated significantly greater potency than other identified compounds, causing up to a 100,000-fold reduction in the viral load at low micromolar concentrations. uq.edu.aunih.gov Further mechanistic studies revealed that Lysergol's antiviral effect targets the early stages of viral replication. uq.edu.aunih.gov
Proposed Mechanisms of Antiviral Action (e.g., dsRNA Intercalation)
The precise mechanism of Lysergol's antiviral activity is still under investigation, but one proposed mechanism is the intercalation into double-stranded RNA (dsRNA). researchgate.net Intercalation is a process where a molecule inserts itself between the base pairs of a nucleic acid, which can disrupt its structure and function. researchgate.netnih.govmdpi.com By intercalating into viral dsRNA, Lysergol may interfere with viral replication and the synthesis of viral proteins. mdpi.commdpi.com This mechanism of action is thought to contribute to the potentiation of the host's antiviral response. researchgate.net The ability of alkaloids to interact with and inhibit nucleic acid synthesis is a known strategy for antiviral activity. mdpi.com
Research on Potential Anti-Cancer Mechanisms (In Vitro/Animal Models)
Ergot alkaloids as a class have been shown to inhibit tumor growth in vitro and in vivo, but the underlying mechanisms are not yet fully understood. nih.gov Research on some ergot alkaloids has explored their cytotoxic effects; for instance, a study on six other ergot alkaloids did not find a correlation between their cytotoxicity and the expression of Proliferating Cell Nuclear Antigen (PCNA). nih.gov Another study on the ergot alkaloid dihydroergocristine (B93913) suggested a potential role in chemoresistant prostate cancer through mechanisms involving the NF-κB pathway. nih.gov However, these findings are not directly attributable to Lysergol.
The following subsections detail the specific areas where research on Lysergol is currently lacking.
There is currently no available scientific literature from in vitro or animal models that details the modulation of tumor prognostic biomarkers by Lysergol. Tumor prognostic biomarkers are crucial in oncology for predicting disease outcome and guiding treatment decisions. nih.govnih.gov They can include a wide range of molecules, such as proteins found in the serum or tissue, that indicate the aggressiveness of a cancer. nih.govmdpi.com While the discovery of new biomarkers is an active area of cancer research, google.comgoogle.com specific studies investigating the effect of Lysergol on any such biomarkers have not been published.
No specific research has been published on how Lysergol regulates mitochondrial enzyme levels and the redox balance in cancer cells. Mitochondria are central to cellular metabolism and energy production, and their dysfunction is a hallmark of many cancers. nih.govnih.gov Cancer cells often exhibit altered mitochondrial metabolism and a state of oxidative stress. mdpi.com The regulation of mitochondrial enzymes and the maintenance of redox homeostasis are therefore critical targets in cancer therapy. nih.govnih.gov However, studies directly investigating the influence of Lysergol on these mitochondrial processes in a cancer context are absent from the current scientific literature.
There is a lack of published scientific evidence regarding the inhibitory effects of Lysergol on Proliferating Cell Nuclear Antigen (PCNA) and key inflammatory and stress-response pathways, including Nuclear Factor-kappa B (NF-κB), Cytochrome P450 1A1 (CYP1A1), and Nuclear factor erythroid 2-related factor 2 (NRF2).
PCNA: PCNA is a key protein involved in DNA replication and repair, and its expression is often elevated in cancer cells, making it a target for anti-cancer therapies. nih.govnih.gov A study on other ergot alkaloids did not show a correlation between their anti-cancer activity and PCNA expression, but this study did not include Lysergol. nih.gov
NF-κB: The NF-κB pathway is a critical regulator of inflammation and cell survival, and its dysregulation is linked to cancer development and progression. nih.govnih.gov While some natural compounds have been shown to modulate NF-κB signaling, frontiersin.org there are no specific studies on Lysergol's effect on this pathway.
CYP1A1: CYP1A1 is an enzyme involved in the metabolism of various compounds, including some carcinogens. Its role in cancer is complex, as it can both activate and detoxify harmful substances. nih.govnih.gov Research on Lysergol's interaction with CYP1A1 is not available.
NRF2: The NRF2 pathway is a primary regulator of the cellular antioxidant response and plays a dual role in cancer, being both protective against carcinogenesis and promoting cancer cell survival in established tumors. nih.govnih.gov There is no data on how Lysergol might modulate the NRF2 pathway.
Analytical Methodologies for Lysergol Detection and Quantification
Chromatographic Techniques for Lysergol (B1675761) Analysis
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary technique for the analysis of Lysergol and other related alkaloids.
The development of a robust HPLC method is fundamental for the accurate quantification of Lysergol. A novel HPLC method for the co-quantification of Lysergol and Berberine in rat plasma has been established. wiley.com Method development involves the optimization of several parameters to achieve good separation and sensitivity. For the simultaneous analysis of multiple active ingredients, various chromatographic variables are fine-tuned, including the type of column, UV detection wavelength, flow rate, and mobile phase composition. mazums.ac.ir
In one such method, a C18 column was used with an isocratic mobile phase containing methanol (B129727), acetonitrile (B52724), and 0.1% orthophosphoric acid adjusted to a pH of 6.5. wiley.com Detection was carried out at a UV wavelength of 230 nm. wiley.com This setup achieved clear separation with retention times of 5.70 minutes for Lysergol and 11.62 minutes for Berberine. wiley.com Another approach utilized Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate (B1210297) and methanol (7:3 v/v) for densitometric quantification, with detection at 315 nm. researchgate.net
A rapid, sensitive, and reproducible reversed-phase HPLC (RP-HPLC) method has been specifically developed for the quantitative estimation of Lysergol and Chanoclavine in the seeds of Ipomoea muricata. researchgate.netnih.gov This method employs a gradient elution system, which is crucial for separating compounds with different polarities within a reasonable time frame. researchgate.net
The analysis is performed on a Waters Spherisorb ODS2 column (250 × 4.6 mm, 10 µm) with a binary gradient elution. nih.gov The mobile phase consists of acetonitrile and a 0.01 M phosphate (B84403) buffer (NaH₂PO₄) containing 0.1% glacial acetic acid. researchgate.netnih.gov The system is operated at a flow rate of 0.8 mL/min and a column temperature of 25 °C, with UV detection at 254 nm. researchgate.netnih.gov This validated method is deemed simple, accurate, and precise, making it suitable for routine quality control analysis of herbal extracts containing these two clavine alkaloids. nih.gov
| Parameter | HPLC Method for Lysergol & Berberine wiley.com | RP-HPLC Method for Lysergol & Chanoclavine researchgate.netnih.gov |
| Column | C18 | Waters Spherisorb ODS2 (250 × 4.6 mm, 10 µm) |
| Mobile Phase | Isocratic: Methanol, Acetonitrile, 0.1% Orthophosphoric Acid (pH 6.5) | Gradient: Acetonitrile and 0.01 M Phosphate Buffer with 0.1% Glacial Acetic Acid |
| Flow Rate | Not specified | 0.8 mL/min |
| Detection | UV at 230 nm | UV at 254 nm |
| Column Temp. | Not specified | 25 °C |
| Retention Time | 5.70 min (Lysergol) | Not specified |
Sample Preparation and Extraction Methodologies from Natural Sources
Effective sample preparation is a critical step to isolate Lysergol from complex natural matrices, such as the seeds of Ipomoea species, before chromatographic analysis. A common initial step involves grinding the dried seeds into a fine powder (40-60 mesh size) to increase the surface area for extraction. quickcompany.in
One method involves extraction with a primary alcohol at a temperature of 55°C. quickcompany.in The powdered seeds are subjected to multiple extractions with the solvent until Thin Layer Chromatography (TLC) analysis shows only trace amounts of Lysergol in the extract. quickcompany.in Another patented method describes fat-stripping the ground seed flour before extraction with a halogen-substituted aliphatic hydrocarbon solvent like chloroform, carbon tetrachloride, or methylene (B1212753) chloride at 10°C to 50°C. google.com
Further purification often involves liquid-liquid extraction. The crude extract can be dissolved in a halogenated solvent and then extracted with an aqueous acidic solution. google.com After making the acidic extract slightly alkaline, the alkaloids are re-extracted into a mixture of an aliphatic chlorinated hydrocarbon and an aliphatic alcohol. google.com Centrifugal partition chromatography has also been successfully used to separate Lysergol and Chanoclavine directly from a crude extract of Ipomoea muricata. researchgate.net This technique, using a two-phase solvent system of methyl tert-butyl ether-acetonitrile-water, yielded Lysergol with 97% purity from a crude extract. researchgate.net For analysis in biological matrices like rat plasma, a liquid-liquid extraction with dichloromethane (B109758) is employed after basifying the sample. wiley.com
Validation of Analytical Procedures (Linearity, Accuracy, Repeatability, Limits of Detection and Quantitation)
Validation of the analytical method is essential to ensure its reliability for the intended purpose. researchgate.netcertified-laboratories.com This process evaluates several key parameters as per established guidelines. youtube.com
For the RP-HPLC method for Lysergol and Chanoclavine, validation demonstrated excellent performance. nih.gov
Linearity : The method showed good linearity, with standard curves being linear in the concentration range of 2-10 µg/mL for both analytes, achieving a correlation coefficient (r) greater than 0.99. nih.gov Another TLC-densitometric method for Lysergol showed a good linear relationship (r² = 0.998) in the concentration range of 20 ng to 140 ng per spot. researchgate.net
Accuracy : The accuracy of the method is often expressed as the percentage recovery. certified-laboratories.comyoutube.com For the RP-HPLC method, recovery was high, ranging from 99.20% to 102.0%. nih.gov The TLC method also showed a high average percentage recovery of 99.68%. researchgate.net A quantitative proton NMR (qNMR) method demonstrated accuracy between 96.6% and 100.6%. researcher.life
Repeatability (Precision) : Precision is assessed by the relative standard deviation (RSD) of repeated measurements. youtube.com The RP-HPLC method achieved good repeatability with an RSD of less than 2%. nih.gov The TLC method was also found to be precise, with intraday and interday RSD values ranging from 1.20% to 1.89% and 1.39% to 1.92%, respectively. researchgate.net The qNMR method also reported high precision with an RSD of less than 2%. researcher.life
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These parameters indicate the sensitivity of the method. certified-laboratories.comyoutube.com For the RP-HPLC method, the LOD and LOQ for Lysergol were 0.035 µg/mL and 0.106 µg/mL, respectively. researchgate.netnih.gov The TLC-densitometric method had an LOD of 12 ng and an LOQ of 40 ng. researchgate.net An HPLC method for co-quantification of Lysergol and Berberine reported an LOD of 10 ng/mL and an LOQ of 50 ng/mL for both drugs. wiley.com A qNMR method reported an LOD of 0.05 mg/mL and an LOQ of 0.15 mg/mL. researcher.life
| Validation Parameter | RP-HPLC Method nih.gov | TLC-Densitometric Method researchgate.net | qNMR Method researcher.life | HPLC Method (Lysergol & Berberine) wiley.com |
| Linearity Range | 2-10 µg/mL (r > 0.99) | 20-140 ng/spot (r²=0.998) | r > 0.999 | 50-1000 ng/mL |
| Accuracy (% Recovery) | 99.20 - 102.0 | 99.68 | 96.6 - 100.6 | 82-90 |
| Repeatability (% RSD) | < 2 | Intraday: 1.20-1.89, Interday: 1.39-1.92 | < 2 | Not specified |
| LOD | 0.035 µg/mL | 12 ng | 0.05 mg/mL | 10 ng/mL |
| LOQ | 0.106 µg/mL | 40 ng | 0.15 mg/mL | 50 ng/mL |
Future Directions and Advanced Research Perspectives for Lysergol
Computational Modeling for Receptor Interactions and Rational Drug Design
The future of Lysergol (B1675761) research is intrinsically linked with the power of computational modeling to unravel its complex interactions with biological targets and to guide the rational design of new, more effective therapeutic agents. nih.govnih.govazolifesciences.com By leveraging sophisticated computational techniques, scientists can build predictive models of how Lysergol and its analogs bind to specific receptors, offering a window into the molecular-level determinants of their biological activity. nih.govnih.gov
At the heart of this approach lies the use of methods like molecular docking and molecular dynamics (MD) simulations to simulate the binding of Lysergol within the active sites of its target receptors, primarily serotonin (B10506) receptors. nih.govutupub.fi For instance, computational studies have begun to investigate the binding interactions of Lysergol derivatives with serotonin 5-HT1A and 5-HT2C receptors. utupub.fi These models have revealed that the stereochemistry of the Lysergol molecule is a critical factor, with (+)-isomers generally demonstrating a stronger binding affinity for these receptors compared to their (−)-isomer counterparts. utupub.fi
These computational models are built upon the detailed structural information of the target receptors. Serotonin receptors, being G protein-coupled receptors (GPCRs), possess a characteristic seven-transmembrane helix structure. utupub.fi The binding site for ergoline (B1233604) structures like Lysergol is characterized by a conserved aspartate residue (Asp3.32), which forms a crucial salt bridge with the positively charged nitrogen atom common to these ligands. utupub.fi Furthermore, a hydrophobic cleft created by specific amino acid residues (including Ile3.33, Cys3.36, Trp6.48, Phe6.51, and Phe6.52) provides an optimal environment for the ergoline scaffold to dock. utupub.fi
The insights gleaned from these computational models are invaluable for rational drug design. nih.govnih.gov By understanding the specific amino acid residues and forces that govern the binding of Lysergol, medicinal chemists can design novel derivatives with enhanced affinity, selectivity, and desired functional activity. azolifesciences.com For example, modifications to the Lysergol structure can be proposed and then virtually screened for their predicted binding efficacy before undertaking costly and time-consuming chemical synthesis. frontiersin.orgrowan.edu This iterative cycle of computational prediction and experimental validation accelerates the discovery of new lead compounds with tailored pharmacological profiles. nih.gov
Further Elucidation of Complex Biosynthetic Pathways and Enzymes
While the chemical synthesis of Lysergol has been achieved, its natural production within certain fungi and plants points to a complex and elegant biosynthetic pathway orchestrated by a series of specialized enzymes. wikipedia.org A significant future research direction lies in the complete elucidation of this intricate biological machinery. Understanding the step-by-step enzymatic reactions that lead to the formation of the ergoline scaffold is crucial for both fundamental biological knowledge and for developing biotechnological production methods.
Research into the biosynthesis of related ergot alkaloids, such as lysergic acid, provides a valuable roadmap for investigating Lysergol's origins. nih.gov A key enzyme family in this process is the clavine oxidases (CloA), which are often cytochrome P450 monooxygenases. nih.gov These enzymes are responsible for critical oxidation steps in the later stages of the pathway. For example, in the formation of lysergic acid from agroclavine (B1664434), CloA catalyzes a two-step oxidation. nih.gov
Future research will likely focus on identifying and characterizing the specific enzymes involved in the Lysergol biosynthetic pathway. This will involve a combination of genomics, transcriptomics, and proteomics to identify candidate genes and enzymes from Lysergol-producing organisms. Once identified, these enzymes can be expressed in heterologous hosts like Saccharomyces cerevisiae for functional characterization. nih.gov
A deeper understanding of these enzymes, particularly their structure and mechanism, will open the door to enzyme engineering. For instance, studies on CloA have shown that specific regions of the enzyme, such as the F-G loop, are critical for substrate recognition and can be modified to alter the enzyme's product profile. nih.gov By creating chimeric enzymes or introducing targeted mutations, it may be possible to enhance the production of Lysergol or even to direct the biosynthetic pathway towards the creation of novel ergoline structures. Such engineered biosynthetic pathways could provide a more sustainable and efficient source of Lysergol and its derivatives for further research and development. nih.gov
Exploration of Lysergol's Role in Modulating Intracellular Signaling Pathways
The biological effects of Lysergol are initiated by its binding to cell surface receptors, which in turn triggers a cascade of events within the cell known as intracellular signaling pathways. utupub.fiwikipedia.org A critical area for future research is to move beyond receptor binding studies and to comprehensively map the downstream signaling consequences of Lysergol's interactions.
Lysergol is known to bind to several serotonin receptors, many of which are G protein-coupled receptors (GPCRs). utupub.fiwikipedia.org When a ligand like Lysergol binds to a GPCR, it causes a conformational change in the receptor, leading to the activation of intracellular G proteins. utupub.fi These G proteins then initiate a variety of signaling cascades that can lead to changes in gene expression, protein activity, and ultimately, cellular function. nih.gov Future research will need to dissect which specific G proteins are coupled to the receptors that Lysergol activates and to identify the key downstream effectors in these pathways.
For example, the activation of certain GPCRs can lead to the production of second messengers like cyclic AMP (cAMP) or the release of intracellular calcium. nih.gov Investigating whether Lysergol modulates the levels of these second messengers will provide crucial insights into its mechanism of action. Furthermore, the discovery that Lysergol derivatives can inhibit ATP-dependent efflux pumps in bacteria points to a direct modulation of a critical cellular process. nih.gov This involves the downregulation of the gene responsible for the efflux pump protein, indicating an effect at the level of gene expression. nih.gov
Understanding how Lysergol modulates these intricate intracellular networks is essential for a complete picture of its pharmacological effects. This knowledge will not only help to explain its observed biological activities but will also be instrumental in the rational design of new derivatives with more precise and targeted effects on cellular signaling. Techniques such as phosphoproteomics and transcriptomics can be employed to obtain a global view of the changes in protein phosphorylation and gene expression that occur in response to Lysergol treatment, providing a detailed map of its influence on intracellular signaling.
Q & A
Q. What analytical techniques are recommended for confirming the molecular structure of Lysergol, 7α-dihydro-(7CI)?
To confirm the molecular structure, researchers should employ a combination of spectroscopic and spectrometric methods:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify functional groups and stereochemistry.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to determine the molecular formula (CHNO, MW 254.33 g/mol) and fragmentation patterns (e.g., m/z 224 and 240 ions) .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangements when pure crystals are obtainable.
Q. How can researchers quantify Lysergol’s hydrophobicity (logP) and water solubility (logS) experimentally?
- logP (Octanol/Water Partition Coefficient) :
- Shake-Flask Method : Partition Lysergol between octanol and water phases, followed by HPLC or UV-Vis quantification. Reported logP = 1.548 .
- Chromatographic Derivation : Use reverse-phase HPLC with retention time correlation.
- logS (Water Solubility) :
- Saturation Solubility Assay : Dissolve excess compound in buffered solutions (pH 7.4) and measure concentration via LC-MS. Lysergol’s logS = -3.29 (poor solubility) .
Q. What are the primary challenges in synthesizing Lysergol derivatives, and how can reaction conditions be optimized?
- Challenges : Low yields due to steric hindrance at the 7α position and instability of intermediates.
- Optimization Strategies :
Advanced Research Questions
Q. How can contradictory data on Lysergol’s physicochemical properties (e.g., logP variability) be resolved?
- Methodological Cross-Validation : Compare results from shake-flask assays, chromatographic methods, and computational models (e.g., Crippen fragmentation) .
- Statistical Analysis : Apply multivariate regression to identify outliers or systematic errors. For example, McGowan Volume (mcvol = 197.19 ml/mol) can validate experimental logP consistency .
- Standardization : Use certified reference materials and inter-laboratory collaborations to reduce variability.
Q. What experimental designs are suitable for studying Lysergol’s stability under varying pH and temperature conditions?
Q. How can researchers investigate Lysergol’s biological activity while addressing variability in pharmacological assays?
- In Vitro Assays :
- Molecular Docking : Simulate interactions with target proteins (e.g., 5-HT receptors) using software like AutoDock Vina. Validate with mutagenesis studies .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported mass spectrometry fragmentation patterns of Lysergol?
- Fragmentation Pathway Analysis : Compare spectra under standardized ionization conditions (e.g., ESI vs. EI). For example, the m/z 240 ion corresponds to [M-CH], while m/z 224 arises from C-ring cleavage .
- Instrument Calibration : Use internal standards (e.g., reserpine) to ensure mass accuracy (±0.001 Da) .
Q. What strategies ensure reproducibility in synthesizing and characterizing Lysergol analogs?
- Detailed Protocols : Document reaction parameters (temperature, solvent purity, stirring speed) and purification steps.
- Open Data Sharing : Deposit raw spectral data (NMR, MS) in repositories like Zenodo or ChemRxiv .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for Lysergol research?
Q. What statistical approaches are recommended for analyzing dose-dependent effects in Lysergol toxicity studies?
- ANOVA with Post-Hoc Tests : Compare means across dosage groups.
- Probit Analysis : Calculate LD values with 95% confidence intervals .
Data Presentation and Reporting
Q. How should figures and tables be optimized for publications on Lysergol’s pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
